molecular formula C7H9N3 B3031572 N-allyl-N-(2-pyrimidinyl)amine CAS No. 5176-93-2

N-allyl-N-(2-pyrimidinyl)amine

Cat. No. B3031572
CAS RN: 5176-93-2
M. Wt: 135.17 g/mol
InChI Key: OLWCTDSSMHOOOC-UHFFFAOYSA-N
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Description

N-allyl-N-(2-pyrimidinyl)amine is a chemical compound that is part of a broader class of organic molecules which include allyl and pyrimidinyl functional groups. These compounds are of interest due to their potential applications in pharmaceuticals and materials science. The papers provided discuss various synthetic methods and chemical properties related to compounds that are structurally similar or related to N-allyl-N-(2-pyrimidinyl)amine.

Synthesis Analysis

The synthesis of N-allyl-N-(2-pyrimidinyl)amine derivatives and related compounds has been explored through various methodologies. For instance, the asymmetric carbon-carbon bond formations in conjugate additions of lithiated N-Boc allylic and benzylic amines to nitroalkenes have been described, leading to highly enantioenriched products that can be transformed into substituted piperidines, pyrrolidines, and pyrimidinones . Another approach involves the Buchwald-Hartwig amination conditions to synthesize new N-arylpyrimidin-2-amine derivatives, showcasing the versatility of palladium-catalyzed reactions . Additionally, the synthesis of pyridines from allyl amines and alkynes through a Cu(II)-promoted dehydrogenation and Rh(III)-catalyzed N-annulation sequence has been developed . These methods highlight the diverse synthetic strategies that can be employed to create compounds related to N-allyl-N-(2-pyrimidinyl)amine.

Molecular Structure Analysis

The molecular structure of N-allyl derivatives has been studied using various spectroscopic and computational techniques. For example, the structure of N-allyl derivatives of (5-(2′-pyridyl)-[1,3,4]thiadiazol-2-yl) amine was examined by NMR spectroscopy, X-ray crystallography, and DFT computations, revealing insights into the tautomeric forms and stability of these compounds .

Chemical Reactions Analysis

N-allyl-N-(2-pyrimidinyl)amine and its derivatives can undergo a variety of chemical reactions. Cycloaddition reactions have been used to create novel pyrimidinone and fused pyrimidinone derivatives from 4-(N-allyl-N-aryl)amino-1,3-diaza-1,3-butadienes . Furthermore, the application of primary allylamine derivatives of Baylis-Hillman adducts to heterocyclic synthesis has been demonstrated, leading to the generation of pyrimidinones and pyrrolizinones .

Physical and Chemical Properties Analysis

The physical and chemical properties of N-allyl-N-(2-pyrimidinyl)amine derivatives are influenced by their molecular structure. The papers discuss the synthesis and properties of various heterocyclic compounds, which can provide insights into the behavior of N-allyl-N-(2-pyrimidinyl)amine. For instance, the synthesis of pyrrole via a formal cycloaddition of allyl ketone and amine under metal-free conditions offers a mild procedure for constructing substituted pyrroles . The crystal structure of a related compound, N-(4-chlorophenyl)-5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidin-2-amine, has been elucidated, showing the importance of hydrogen bonding and π-stacking interactions in the solid state .

Scientific Research Applications

Asymmetric Synthesis

  • N-allyl-N-(2-pyrimidinyl)amine derivatives have been employed in the asymmetric synthesis of complex molecules, such as 8-aminoindolizidine, through diastereoselective addition reactions. This process involves allylmagnesium chloride addition to chiral 2-pyrroleimines, leading to secondary amines with allyl to (Z)-1-propenyl isomerization. Subsequent transformations and ring-closing metathesis yield unsaturated bicyclic compounds, which upon hydrogenation produce indolizidine derivatives (Albano et al., 2008).

Heterocyclic Synthesis

  • The synthesis of heterocycles, such as 5-benzyl-4(3H)-pyrimidinones and 2-benzylidene-2,3-dihydropyrrolizin-1-ones, utilizes primary allyl amines derived from Baylis-Hillman adducts. These reactions showcase the versatility of N-allyl-N-(2-pyrimidinyl)amine derivatives in generating diverse heterocyclic structures through robust synthetic strategies (Nag et al., 2008).

Catalysis and Organic Transformations

  • Research in catalysis has highlighted the role of N-allyl-N-(2-pyrimidinyl)amine derivatives in facilitating allylic amination reactions. These reactions are crucial for constructing cyclic amines, including pyrrolidines and piperidines, through intramolecular and intermolecular processes. Such transformations are vital for synthesizing medicinally relevant compounds and enhancing molecular complexity (Cochet et al., 2012).

Material Science and Gene Delivery

  • In material science, guanidinylated poly(allyl amine) has been synthesized and used as a gene carrier. This application demonstrates the potential of N-allyl-N-(2-pyrimidinyl)amine derivatives in biomedical research, particularly in facilitating effective gene delivery mechanisms. The guanidinylation of poly(allyl amine) enhances its interaction with DNA, leading to nanoparticle formation suitable for gene transfection (Yu et al., 2009).

Future Directions

The future directions in the field of allylic amines, such as “N-allyl-N-(2-pyrimidinyl)amine”, involve the development of increasingly general and modular multicomponent reactions for allylic amine synthesis . This would increase the diversity of allylic amines and could potentially lead to the discovery of new drugs and other valuable compounds .

properties

IUPAC Name

N-prop-2-enylpyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3/c1-2-4-8-7-9-5-3-6-10-7/h2-3,5-6H,1,4H2,(H,8,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLWCTDSSMHOOOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC1=NC=CC=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40391005
Record name N-allyl-N-(2-pyrimidinyl)amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40391005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-allyl-N-(2-pyrimidinyl)amine

CAS RN

5176-93-2
Record name N-2-Propen-1-yl-2-pyrimidinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5176-93-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-allyl-N-(2-pyrimidinyl)amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40391005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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